Radical Polymerizability: The Structural Gate Separating [BVIm]Br from Non-Functionalized Imidazolium Bromides
The vinyl substituent at the N3 position of the imidazolium ring in [BVIm]Br enables conventional free-radical polymerization using initiators such as AIBN, producing linear poly(ionic liquid)s (P[BVIm]Br) with number-average molecular weights on the order of 3.11 × 10^3 [1]. In contrast, 1-butyl-3-methylimidazolium bromide ([BMIm]Br) lacks any polymerizable functional group and cannot be covalently incorporated into a polymer backbone [2]. This is not a difference of performance but of fundamental chemical capability: the vinyl group serves as an absolute structural prerequisite for any application involving PIL synthesis, copolymerization, or crosslinked network formation [2].
| Evidence Dimension | Polymerizability |
|---|---|
| Target Compound Data | Radical polymerizable (vinyl group at N3); forms linear P[BVIm]Br (Mn ≈ 3110) with AIBN |
| Comparator Or Baseline | [BMIm]Br — no polymerizable functional group; cannot form PILs |
| Quantified Difference | Qualitative: presence vs absence of polymerizable functionality |
| Conditions | Free-radical polymerization initiated by AIBN in ethanol solution |
Why This Matters
For any researcher designing poly(ionic liquid) materials, crosslinked ionogels, or copolymer-incorporated ionic functionalities, [BVIm]Br is irreplaceable by [BMIm]Br—the absence of the vinyl group results in complete functional failure.
- [1] Zhao Y, Li C, Zheng C, Cui H. Study on synthesis, polymerizability and conductivity of 1-vinyl-3-n-butylimidazole bromide. Applied Chemical Industry, 2015(6): 1163-1165, 1167. View Source
- [2] Biswas Y, Banerjee P, Mandal TK. From Polymerizable Ionic Liquids to Poly(ionic liquid)s: Structure-Dependent Thermal, Crystalline, Conductivity, and Solution Thermoresponsive Behaviors. Macromolecules, 2019, 52(3), 945-958. View Source
